molecular formula C18H16N6O2S B2809510 2-((4-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-7-基)硫)-N-(5-甲基异噁唑-3-基)乙酰胺 CAS No. 1105235-00-4

2-((4-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-7-基)硫)-N-(5-甲基异噁唑-3-基)乙酰胺

货号 B2809510
CAS 编号: 1105235-00-4
分子量: 380.43
InChI 键: MCESRWNCBKQXKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential chemotherapeutic activities .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrazolo[3,4-d]pyrimidine derivatives, is likely to be complex with multiple rings . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

科学研究应用

合成与表征

配位化学领域的研究已导致使用吡唑-乙酰胺衍生物合成新型 Co(II) 和 Cu(II) 配位配合物。这些配合物已通过各种光谱技术表征,揭示了它们通过氢键创建超分子结构的潜力,这可能与材料科学应用相关 (Chkirate 等人,2019)

另一项研究重点是合成含有安替比林部分的杂环,探索其抗菌活性。这表明从吡唑-乙酰胺衍生物开发新的抗菌剂的潜力 (Bondock 等人,2008)

生物活性

某些 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑1-基]乙酰胺衍生物的抗癌特性已得到评估,显示出作为抗癌剂的潜力。这表明修饰吡唑-乙酰胺骨架可以产生具有显着生物活性的化合物 (Al-Sanea 等人,2020)

研究的另一个方面展示了从 N-取代的吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成新型异恶唑啉和异恶唑,展示了吡唑-乙酰胺化合物在合成具有潜在药理用途的不同杂环结构方面的多功能性 (Rahmouni 等人,2014)

抗菌和抗肿瘤评价

研究还扩展到合成和评估新的 N-取代-2-氨基-1,3,4-噻二唑及其抗菌和抗肿瘤活性,表明吡唑-乙酰胺衍生物在为开发新治疗剂做出贡献方面的潜力 (Hamama 等人,2013)

未来方向

The future directions for research on this compound could include further studies on its potential chemotherapeutic activities, as well as investigations into its physical and chemical properties, safety profile, and mechanism of action .

作用机制

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is mainly expressed in the liver, heart, muscle, and kidney, where fatty acid oxidation is promoted .

Mode of Action

The compound interacts with the ligand-binding domain (LBD) of PPARα . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation . The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by fibrates . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .

Biochemical Pathways

Upon activation, PPARα heterodimerizes with the retinoid X receptor and recognizes peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . Therefore, the activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .

Pharmacokinetics

The theoretical calculation of their lipophilicity as c log p was performed , which can influence the compound’s bioavailability and distribution.

Result of Action

The activation of PPARα by this compound can lead to a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . This makes PPARα a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .

Action Environment

The correlation of the biological data of the active compounds with their theoretically calculated c log p values revealed that lipophilicity influences the biological response .

属性

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-11-8-15(23-26-11)20-16(25)10-27-18-17-14(12(2)21-22-18)9-19-24(17)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCESRWNCBKQXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。